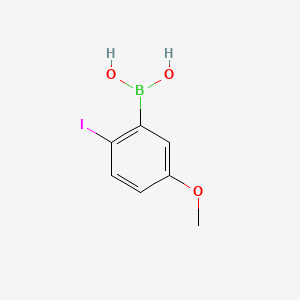

(2-Iodo-5-methoxyphenyl)boronic acid

Vue d'ensemble

Description

“(2-Iodo-5-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number 89694-50-8 . It is used in research and development . It can be used to promote direct amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .

Synthesis Analysis

An efficient and versatile synthesis of ortho-iodobiphenylboronic acids via the highly regioselective metal–iodine exchange (MIE) of 2,3-diiodobiphenyls is reported . The site-selectivity is very much controlled by the size of the biphenyl fragment, providing only the terminal arylboronic acid derivatives in excellent site-selectivity .Molecular Structure Analysis

The molecular weight of “(2-Iodo-5-methoxyphenyl)boronic acid” is 277.85 . The molecular formula is C7H8IO3B . The canonical SMILES structure is B(C1=C(C=CC(=C1)OC)I)(O)O .Chemical Reactions Analysis

“(2-Iodo-5-methoxyphenyl)boronic acid” has been used in the catalytic protodeboronation of pinacol boronic esters . It has also been used in the amidation reaction at ambient temperature .Physical And Chemical Properties Analysis

The melting point of “(2-Iodo-5-methoxyphenyl)boronic acid” is 202-207 ℃ . The exact mass is 277.96112 . The compound is not applicable for flash point .Applications De Recherche Scientifique

Fluorescence Quenching Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols using aniline as a quencher. These studies are crucial in understanding the photophysical behavior of such compounds (Geethanjali et al., 2015).

Formation of Tetraarylpentaborates : Research involving the reaction of (4-methoxyphenyl)boronic acid with aryloxorhodium complexes has led to the formation of tetraarylpentaborates. These compounds have potential applications in organometallic chemistry and catalysis (Nishihara et al., 2002).

Synthesis of Ortho-Iodobiphenylboronic Acid Derivatives : An efficient method for the synthesis of ortho-iodobiphenylboronic acids has been reported, which shows potential in pharmaceuticals and organic synthesis. These compounds have shown antimicrobial activity and potential as organocatalysts (Al‐Zoubi et al., 2020).

Study of Boron Enolates in Aldol Reactions : Boron enolates, generated from α-iodo ketones and 9-borabicyclo[3.3.1]nonane, have been used to produce aldols with good yields and diastereoselectivities. This research is important in the field of synthetic organic chemistry (Mukaiyama et al., 2003).

Specific Reduction of Fructose in Food Matrices : Boronic acids, including derivatives like 3-fluoro-5-methoxycarbonylphenylboronic acid, have been explored for their ability to specifically reduce fructose in food matrices. This could have implications in food processing and nutrition (Pietsch & Richter, 2016).

Novel Boronic Acid Protecting Group : A new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed, showing potential in the field of organic synthesis (Yan et al., 2005).

Fluorescent Chemosensors Development : Boronic acids are being used to develop fluorescent chemosensors for biological active substances, which is crucial in disease prevention and diagnosis (Huang et al., 2012).

BODIPY-Modified Uridines for Nucleic Acid Probes : BODIPY-modified uridines have been prepared using boronic acids and are studied for their potential as fluorescent probes in nucleic acid research (Ehrenschwender & Wagenknecht, 2008).

Mécanisme D'action

Target of Action

The primary target of (2-Iodo-5-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, (2-Iodo-5-methoxyphenyl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by (2-Iodo-5-methoxyphenyl)boronic acid is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Boronic acids and their esters, including (2-Iodo-5-methoxyphenyl)boronic acid, are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s ADME properties and bioavailability may be influenced by these factors .

Result of Action

The result of the action of (2-Iodo-5-methoxyphenyl)boronic acid is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is mild, functional group tolerant, and environmentally benign .

Action Environment

The action of (2-Iodo-5-methoxyphenyl)boronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH , which can affect the stability and efficacy of the compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-iodo-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BIO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYAEIDOJUNIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)I)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281736 | |

| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89694-50-8 | |

| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-iodo-5-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)